

An In-depth Technical Guide to Cyclooctane-1,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclooctane-1,5-dicarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctane-1,5-dicarboxylic acid (CAS Number: 3724-64-9) is a saturated dicarboxylic acid featuring a flexible eight-membered carbocyclic ring.^{[1][2]} This unique structural motif, which can exist in different conformations such as the stable boat-chair form, makes it a valuable building block in various chemical applications.^[3] It serves as a precursor in the synthesis of polymers, complex organic molecules, and has potential applications in medicinal chemistry and materials science.^{[1][4]} This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral characterization, and key applications.

Chemical and Physical Properties

Cyclooctane-1,5-dicarboxylic acid is a C₁₀ aliphatic dicarboxylic acid. It exists as cis and trans stereoisomers, which influences the molecule's symmetry and physical properties.^[1] While the general CAS number for the mixed isomers is 3724-64-9, specific CAS numbers for the individual stereoisomers are not readily available in public databases.^{[1][2][5]}

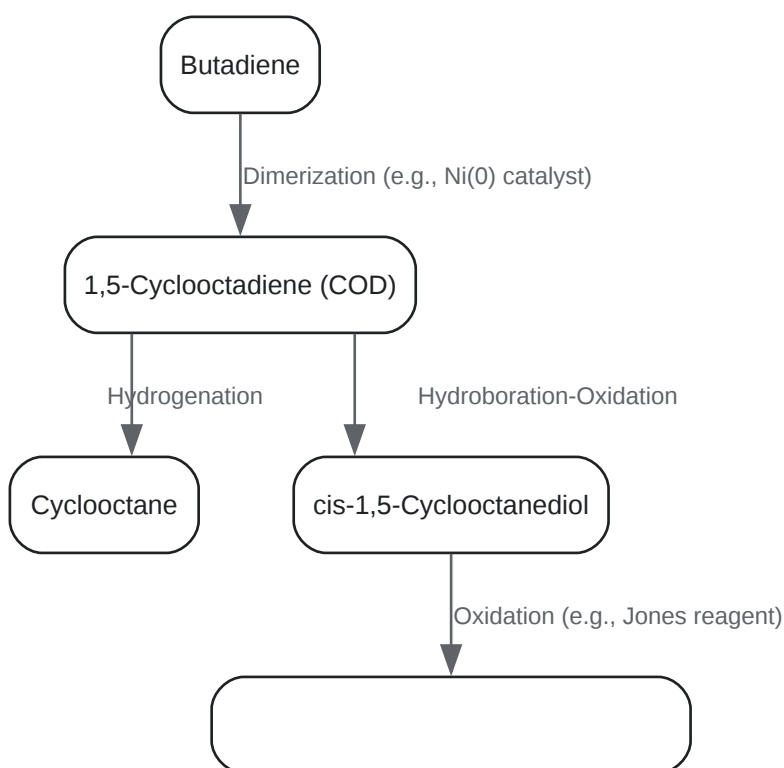
The properties of the unresolved mixture are summarized in the table below. Notably, experimental data for melting point and solubility are limited in publicly accessible sources.^[6]

Property	Value	Reference(s)
CAS Number	3724-64-9	[1][2]
Molecular Formula	C ₁₀ H ₁₆ O ₄	[2]
Molecular Weight	200.23 g/mol	[2]
Boiling Point (calculated)	402.2 °C at 760 mmHg	[6]
Density (calculated)	1.203 g/cm ³	[6]
Flash Point (calculated)	211.2 °C	[6]
Refractive Index (calculated)	1.501	[6]

Synthesis

The primary synthetic routes to **cyclooctane-1,5-dicarboxylic acid** involve the construction and subsequent functionalization of the cyclooctane ring or the direct oxidation of pre-existing cyclooctane derivatives.[3]

Conceptual Synthesis Workflow



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Caption: General synthesis pathway from butadiene to cis-**cyclooctane-1,5-dicarboxylic acid**.

Experimental Protocol: Oxidation of cis-1,5-Cyclooctanediol

A common laboratory-scale synthesis involves the oxidation of the corresponding diol. The synthesis of cis-**cyclooctane-1,5-dicarboxylic acid** can be achieved through the oxidation of cis-1,5-cyclooctanediol (CAS: 23418-82-8).^[6]^[7]

Materials:

- cis-1,5-Cyclooctanediol
- Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone)
- Acetone
- Diethyl ether
- Anhydrous magnesium sulfate
- Standard laboratory glassware for oxidation and extraction

Procedure:

- Dissolve cis-1,5-cyclooctanediol in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20 °C. The color of the reaction mixture will change from orange-red to green.
- After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
- Quench the reaction by adding isopropanol until the orange color disappears completely.

- Remove the acetone under reduced pressure.
- Extract the aqueous residue multiple times with diethyl ether.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude dicarboxylic acid.
- The crude product can be purified by recrystallization from a suitable solvent such as water or ethyl acetate.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of **cyclooctane-1,5-dicarboxylic acid**. The stereochemistry (cis or trans) significantly impacts the symmetry of the molecule and, consequently, its NMR spectra.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the cyclooctane ring. The chemical shifts and coupling constants of the methine protons attached to the carbons bearing the carboxylic acid groups are diagnostic for determining the stereochemistry.^[1]
- ¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For the cis isomer, due to a higher degree of symmetry, fewer signals may be observed compared to the trans isomer. The carbonyl carbons of the carboxylic acid groups are expected to appear in the range of 175-185 ppm.^[1]

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the presence of the carboxylic acid functional groups.

Functional Group	Vibrational Mode	Expected Frequency Range (cm ⁻¹)
Carboxylic Acid	O-H stretch	2500-3300 (broad)
Alkane	C-H stretch	2850-3000
Carboxylic Acid	C=O stretch	1700-1725

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of dicarboxylic acids typically shows fragmentation patterns involving the loss of water (H₂O) and carbon dioxide (CO₂).^[4] The molecular ion peak [M]⁺ at m/z 200 would confirm the molecular formula C₁₀H₁₆O₄.^[1] Common fragments would include [M-H₂O]⁺ and [M-COOH]⁺.

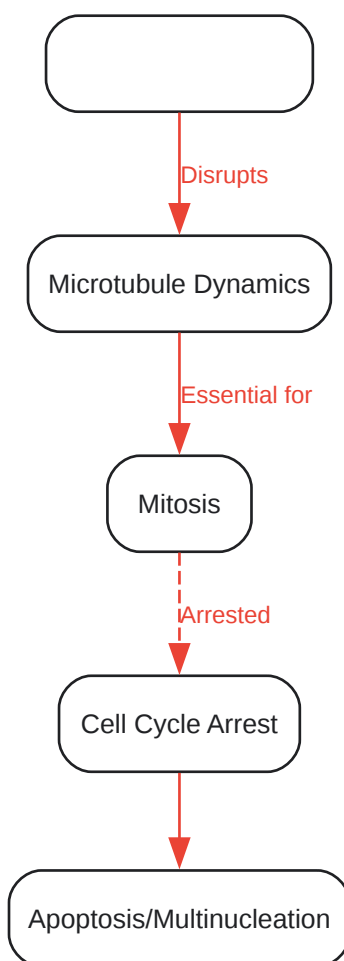
Applications

Polymer Chemistry

Cyclooctane-1,5-dicarboxylic acid is a valuable monomer for the synthesis of polyesters and polyamides through condensation reactions with diols and diamines, respectively.^[1] The incorporation of the flexible cyclooctane ring into the polymer backbone can influence the material's thermal and mechanical properties.^[1] For instance, it can be used as a comonomer in the production of polyesters to modify their properties.

Drug Development and Bioactive Molecules

The cyclooctane scaffold is of interest in drug design as a novel molecular platform.^[8] While direct applications of **cyclooctane-1,5-dicarboxylic acid** in marketed drugs are not prominent, its derivatives are explored for their potential biological activities. For example, steroid dimers containing a cyclooctane core, synthesized from cyclooctane-based precursors, have shown antiproliferative activity against several cancer cell lines.^[8] The mechanism of action for some of these compounds involves the disruption of microtubule dynamics, leading to mitotic arrest and the appearance of multinucleated cells.^[8]



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Caption: Postulated mechanism of action for some bioactive cyclooctane derivatives.

Conclusion

Cyclooctane-1,5-dicarboxylic acid is a versatile chemical building block with a unique eight-membered ring structure. Its utility in polymer chemistry and as a scaffold for bioactive molecules makes it a compound of interest for further research and development. While detailed experimental data for the individual stereoisomers are not widely available, the general synthetic routes and characterization methods provide a solid foundation for its use in various scientific disciplines. Future research focusing on the specific properties of the cis and trans isomers and their respective applications will further enhance the value of this interesting dicarboxylic acid.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Cyclooctane-1,5-dicarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3051946#cyclooctane-1-5-dicarboxylic-acid-cas-number]

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